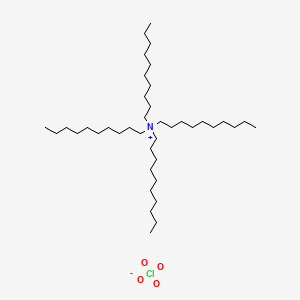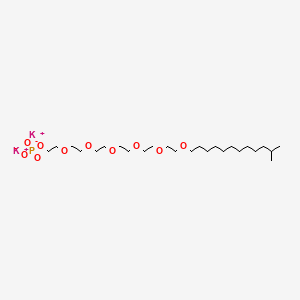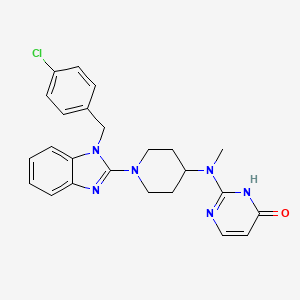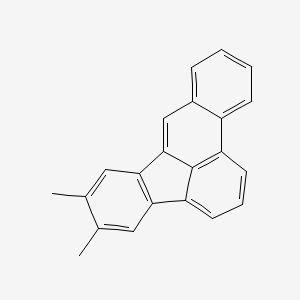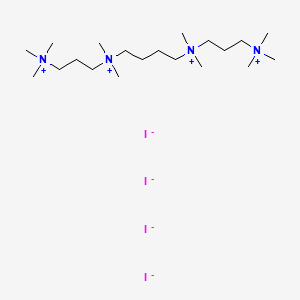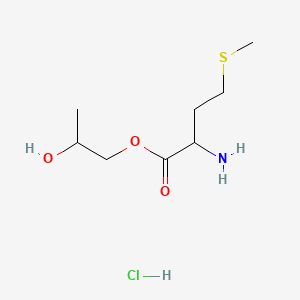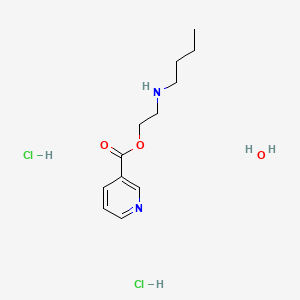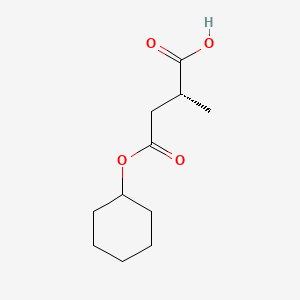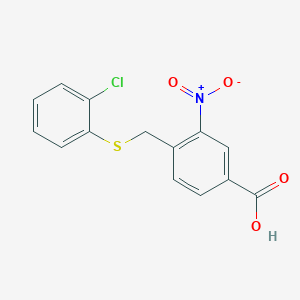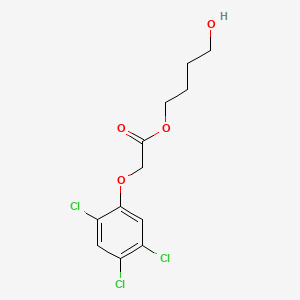
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C12H13Cl3O4. It is a derivative of (2,4,5-trichlorophenoxy)acetic acid, where the acetic acid moiety is esterified with 4-hydroxybutanol. This compound is known for its applications in various fields, including agriculture and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of (2,4,5-trichlorophenoxy)acetic acid with 4-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,4,5-trichlorophenoxy)acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the butyl chain can be oxidized to form a carboxylic acid derivative.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: (2,4,5-Trichlorophenoxy)acetic acid and 4-hydroxybutanol.
Oxidation: 4-Carboxybutyl (2,4,5-trichlorophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Chemistry: It serves as a precursor for the synthesis of other chemical compounds.
Biology: It is used in studies related to plant growth regulation and hormone activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to the disruption of normal growth processes. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and growth, ultimately leading to the death of the plant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4,5-Trichlorophenoxy)acetic acid
- (2,4,5-Trichlorophenoxy)acetic acid butoxyethanol ester
- (2,4,5-Trichlorophenoxy)acetic acid monobutylene glycol ester
Uniqueness
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester linkage with 4-hydroxybutanol, which imparts distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
40583-17-3 |
|---|---|
Molekularformel |
C12H13Cl3O4 |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
4-hydroxybutyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl3O4/c13-8-5-10(15)11(6-9(8)14)19-7-12(17)18-4-2-1-3-16/h5-6,16H,1-4,7H2 |
InChI-Schlüssel |
VXWTVROLUSKWJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
